![molecular formula C16H20O4 B11842895 (3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)
(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane ring system fused with a benzoate ester, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate typically involves the formation of the spirocyclic ring followed by esterification with benzoic acid. One common method starts with the cyclization of a suitable diol with an aldehyde or ketone to form the spirocyclic intermediate. This intermediate is then reacted with benzoic acid or its derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of (3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-yl Benzoate: Shares a similar spirocyclic structure but differs in the position of the benzoate group.
1,6,9-Tri-oxaspiro[4.5]decanes: Contains additional oxygen atoms in the spirocyclic ring, leading to different chemical properties.
1,4-Dioxaspiro[4.4]decan-2-yl Compounds: Similar spirocyclic framework but with a different ring size.
Uniqueness
(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate is unique due to its specific spirocyclic structure and the presence of a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H20O4 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
(3-methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate |
InChI |
InChI=1S/C16H20O4/c1-15(19-14(17)13-8-4-2-5-9-13)12-18-16(20-15)10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChI-Schlüssel |
NRFANSKMIDCQFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2(O1)CCCCC2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)
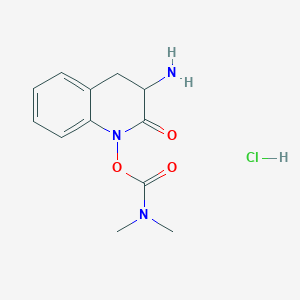
![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)
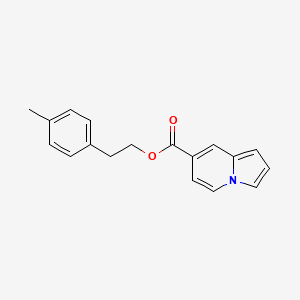
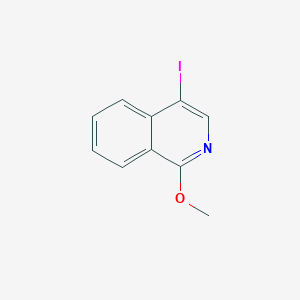
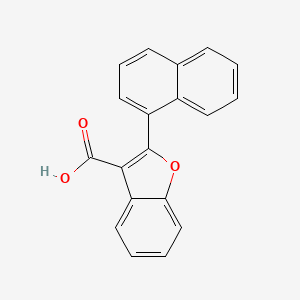
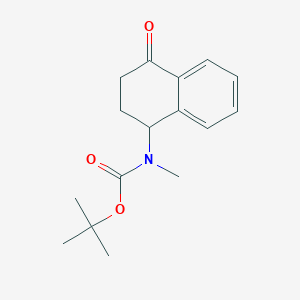
![Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842857.png)

![tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11842867.png)
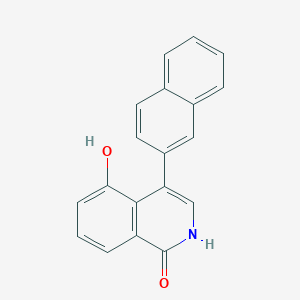


![4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11842891.png)
